molecular formula C6H10FNO2 B1524949 4-Fluoropiperidine-4-carboxylic acid CAS No. 1187087-08-6

4-Fluoropiperidine-4-carboxylic acid

Cat. No.: B1524949
CAS No.: 1187087-08-6
M. Wt: 147.15 g/mol
InChI Key: HCCMWFNZFOHBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoropiperidine-4-carboxylic acid is a chemical compound with the CAS Number: 614731-04-3 . It has a molecular weight of 247.27 and is typically stored in a refrigerator . It is a solid at room temperature .


Synthesis Analysis

Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular formula of this compound is C6H10FNO2 . It has a molecular weight of 147.15 .


Chemical Reactions Analysis

Reactions of carboxylic acids are important for preparing functional derivatives of carboxylic acids . The alcohols provide a useful reference chemistry against which this class of transformations may be evaluated .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . and is typically stored in a refrigerator .

Scientific Research Applications

Synthesis and Chemical Properties

  • Aza-Prins Cyclization : A study by Yadav et al. (2010) outlines an efficient synthesis of 4-fluoropiperidines via aza-Prins cyclization. This method demonstrates high cis-selectivity and good yields, making it a simple and cost-effective process for preparing 4-fluoropiperidines, which could be significant for various chemical syntheses (Yadav et al., 2010).

Applications in Biochemistry and Material Science

  • TOAC as a Tool : The 2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid (TOAC), related to 4-fluoropiperidine-4-carboxylic acid, has been highlighted as a beneficial tool in material science and biochemistry. It serves as a β-turn and 310/α-helix inducer in peptides and acts as a spin resonance probe and fluorescence quencher (Toniolo et al., 1998).

Analytical Chemistry Applications

  • Chromatography and Fluorescence Detection : Tsuchiya et al. (1982) describe a system using a fluorogenic reagent for the high-performance liquid chromatography of carboxylic acids. This method is applicable to analyzing compounds like this compound, enhancing detection sensitivity and selectivity (Tsuchiya et al., 1982).

Pharmaceutical Synthesis

  • Ugi Reaction for Drug Synthesis : Malaquin et al. (2010) describe using the Ugi reaction for synthesizing 4-aminopiperidine-4-carboxylic acid derivatives, applicable to drugs like carfentanil and remifentanil. This method offers a faster and more efficient route for synthesizing these pharmaceutical compounds (Malaquin et al., 2010).

Safety and Hazards

4-Fluoropiperidine-4-carboxylic acid may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

4-fluoropiperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FNO2/c7-6(5(9)10)1-3-8-4-2-6/h8H,1-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCCMWFNZFOHBOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187087-08-6
Record name 4-fluoropiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoropiperidine-4-carboxylic acid
Reactant of Route 2
4-Fluoropiperidine-4-carboxylic acid
Reactant of Route 3
4-Fluoropiperidine-4-carboxylic acid
Reactant of Route 4
4-Fluoropiperidine-4-carboxylic acid
Reactant of Route 5
4-Fluoropiperidine-4-carboxylic acid
Reactant of Route 6
4-Fluoropiperidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.